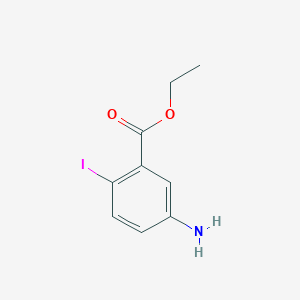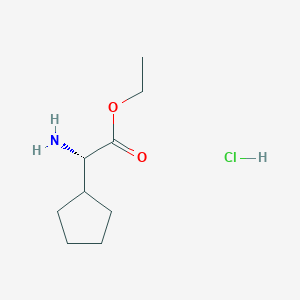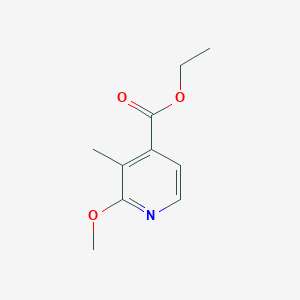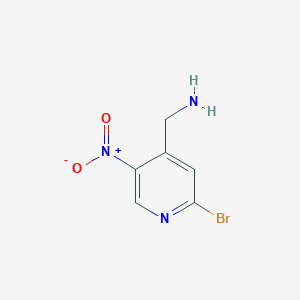![molecular formula C9H18N2O3 B13657383 2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
2-[(Ethylcarbamoyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethylcarbamoyl)amino]hexanoic acid is an organic compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of an ethylcarbamoyl group attached to an aminohexanoic acid backbone. It is a derivative of hexanoic acid, which is a fatty acid commonly found in various natural sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethylcarbamoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(Ethylcarbamoyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Ethylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit plasminogen activators, thereby affecting fibrinolysis and clot formation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid:
Hexanoic acid: The parent compound of 2-[(Ethylcarbamoyl)amino]hexanoic acid, it lacks both the amino and ethylcarbamoyl groups.
Uniqueness
This compound is unique due to the presence of both the ethylcarbamoyl and amino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(ethylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-6-7(8(12)13)11-9(14)10-4-2/h7H,3-6H2,1-2H3,(H,12,13)(H2,10,11,14) |
Clave InChI |
PJDLOOARUCHARM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)






